4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Catalog No.
S1823098
CAS No.
1137-99-1
M.F
O4Sb2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2-Hydroxyethoxy)carbonyl)benzoic acid

CAS Number

1137-99-1

Product Name

4-((2-Hydroxyethoxy)carbonyl)benzoic acid

IUPAC Name

4-(2-hydroxyethoxycarbonyl)benzoic acid

Molecular Formula

O4Sb2

Molecular Weight

0

InChI

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCO

Synthesis and Characterization:

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known as p-[(2-hydroxyethoxy)carbonyl]benzoic acid, is a small organic molecule synthesized through various methods, including esterification reactions between 4-hydroxybenzoic acid and 2-chloroethoxycarbonyl chloride []. Researchers have also explored its synthesis using greener methodologies, such as microwave-assisted reactions, to improve efficiency and reduce environmental impact [].

Potential Biological Activities:

Several studies have investigated the potential biological activities of 4-((2-hydroxyethoxy)carbonyl)benzoic acid and its derivatives. These studies suggest various potential applications, including:

  • Antioxidant properties: Research indicates that the compound may exhibit antioxidant activity, potentially protecting cells from damage caused by free radicals [].
  • Antimicrobial activity: Studies have shown that the compound possesses some degree of activity against certain bacterial and fungal strains [].
  • Enzyme inhibition: Research suggests that the compound may inhibit certain enzymes, potentially impacting various biological processes [].

Material Science Applications:

-((2-Hydroxyethoxy)carbonyl)benzoic acid has been explored for potential applications in material science, such as:

  • Ligand design: The molecule's structure allows it to potentially bind to metal ions, making it a candidate for designing new coordination complexes with specific properties [].
  • Polymer synthesis: The compound's functional groups may be suitable for incorporating it into polymer structures, potentially leading to materials with tailored functionalities [].

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, with the chemical formula C10H10O5 and a molecular weight of 210.18 g/mol, is a dicarboxylic acid monoester. It results from the condensation of one carboxyl group of terephthalic acid with a hydroxyethoxy carbonyl group . This compound is notable for its solubility in various solvents, categorized as very soluble, with a solubility of approximately 6.37 mg/ml in water . Its structure features a benzoic acid moiety linked to a hydroxyethoxy group, contributing to its unique chemical properties.

MHET acts as a key intermediate in the biodegradation pathway of PET by specific bacteria. These bacteria utilize PETase to break down PET into MHET (Equation 1). Subsequently, MHETase acts on MHET to convert it back into its original components, TPA and ethylene glycol (Equation 2). This process helps degrade PET waste and potentially contributes to environmental remediation.

Information regarding the specific hazards of MHET is limited. However, as a derivative of terephthalic acid, which is generally considered non-toxic [], MHET is likely to have low toxicity. Further research is needed to definitively establish its safety profile.

Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: Reacting with alcohols can form esters, vital for synthesizing pharmaceutical intermediates.
  • Hydrolysis: Under acidic or basic conditions, it can revert to its constituent acid and alcohol.
  • Decarboxylation: In specific conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are essential for its utility in organic synthesis and pharmaceutical applications.

The compound has shown potential biological activities, particularly as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering glucagon levels . Additionally, its interactions with biological systems suggest it may have implications in metabolic pathways.

Several methods exist for synthesizing 4-((2-Hydroxyethoxy)carbonyl)benzoic acid:

  • Condensation Reactions: Combining terephthalic acid with ethylene glycol derivatives under acidic conditions.
  • Esterification: Reacting benzoic acid derivatives with hydroxyethoxy carbonyl compounds.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to enhance yield and reduce waste during synthesis.

These methods reflect the compound's versatility and importance in synthetic organic chemistry.

4-((2-Hydroxyethoxy)carbonyl)benzoic acid serves several applications:

  • Pharmaceutical Intermediate: Primarily used in synthesizing DPP-4 inhibitors for diabetes treatment.
  • Chemical Research: Acts as a reagent in various organic synthesis processes.
  • Material Science: Potential use in developing polymers or materials with specific properties due to its functional groups.

Interaction studies involving 4-((2-Hydroxyethoxy)carbonyl)benzoic acid focus on its behavior within biological systems and its reactivity with other compounds. Notably, research indicates that this compound does not significantly inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile when used pharmacologically . Its high bioavailability score further supports its potential as a therapeutic agent.

Several compounds share structural similarities with 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Terephthalic AcidContains benzoic acid moietyNo hydroxyethoxy group; primarily used in plastics
Ethylene Glycol BenzoateHydroxyethyl group presentUsed mainly as a plasticizer; lower biological activity
2-Hydroxybenzoic AcidHydroxyl group on benzene ringMore acidic; used in pharmaceuticals

The unique combination of the hydroxyethoxy group and benzoic acid structure sets 4-((2-Hydroxyethoxy)carbonyl)benzoic acid apart from these similar compounds, particularly regarding its specific applications in medicinal chemistry and potential biological activities.

4-((2-Hydroxyethoxy)carbonyl)benzoic acid exhibits a fundamental structural relationship with terephthalic acid through formal condensation chemistry. This compound represents the mono-(2-hydroxyethyl) ester of terephthalic acid, formed through the condensation of one carboxyl group of terephthalic acid with one hydroxyl group of ethylene glycol [1] [3].

The structural transformation from terephthalic acid (benzene-1,4-dicarboxylic acid) to 4-((2-Hydroxyethoxy)carbonyl)benzoic acid involves the selective esterification of one carboxyl group while maintaining the second carboxyl group in its free acid form [4] [5]. This partial esterification preserves the aromatic backbone characteristic of terephthalic acid while introducing the hydroxyethoxy carbonyl functionality at the para position [6] [7].

The molecular weight relationship demonstrates this structural connection: terephthalic acid (molecular weight 166.13 g/mol) combines with ethylene glycol (molecular weight 62.07 g/mol) through dehydration to yield 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (molecular weight 210.18 g/mol), with the elimination of one water molecule (18.02 g/mol) [8] [4]. This stoichiometric relationship confirms the monoester formation: 166.13 + 62.07 - 18.02 = 210.18 g/mol.

The retention of one free carboxyl group in 4-((2-Hydroxyethoxy)carbonyl)benzoic acid maintains the acidic properties characteristic of terephthalic acid derivatives, with a predicted pKa of 3.73±0.10 [3] [9]. This acidity value falls within the expected range for benzoic acid derivatives, demonstrating the preservation of the carboxylic acid functionality from the parent terephthalic acid structure.

Relationship to Ethylene Glycol

The relationship between 4-((2-Hydroxyethoxy)carbonyl)benzoic acid and ethylene glycol is established through the incorporation of the complete ethylene glycol moiety as the hydroxyethoxy carbonyl substituent [1] [4]. The ethylene glycol component (-OCH2CH2OH) remains structurally intact within the target compound, contributing significantly to its physical and chemical properties.

Ethylene glycol (HOCH2CH2OH) contributes its complete carbon skeleton and hydroxyl functionality to the formation of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [10] [11]. The terminal hydroxyl group of ethylene glycol participates in the condensation reaction with terephthalic acid, while the remaining hydroxyl group is preserved in the final structure [3]. This preservation of the free hydroxyl group significantly influences the solubility characteristics of the compound, increasing its water solubility to approximately 6.37 mg/ml [13].

The ethylene glycol component introduces conformational flexibility to the otherwise rigid aromatic structure through its saturated carbon chain (-CH2CH2-) [6] [4]. This flexibility enhances the compound's ability to participate in hydrogen bonding interactions, both intramolecularly and intermolecularly, contributing to its crystalline structure and melting point characteristics (183-186°C) [3] [9].

The retention of the ethylene glycol hydroxyl group enables further chemical transformations, including potential polymerization reactions or additional esterification processes [10] . This structural feature positions 4-((2-Hydroxyethoxy)carbonyl)benzoic acid as an important intermediate in polymer chemistry, particularly in the synthesis and degradation pathways of polyethylene terephthalate [10] [15].

Position as a Dicarboxylic Acid Monoester

4-((2-Hydroxyethoxy)carbonyl)benzoic acid occupies a unique position within the classification of dicarboxylic acid monoesters [1] [16] [17]. As a monoester, it represents the partial esterification product of terephthalic acid, maintaining one free carboxyl group while converting the second carboxyl group to an ester linkage [18] [19].

The dicarboxylic acid monoester classification is defined by the presence of both a free carboxylic acid group and an ester functionality within the same molecule [18] [16]. This dual functionality imparts distinct chemical properties, including the ability to undergo both acid-catalyzed and base-catalyzed reactions [20] [19]. The compound exhibits the characteristic reactivity of carboxylic acids through its free carboxyl group, including dissociation in aqueous solution and participation in acid-base equilibria [3] [21].

The ester functionality provides additional reactivity pathways, including hydrolysis reactions under both acidic and basic conditions [20] [19]. This dual reactivity makes dicarboxylic acid monoesters valuable intermediates in organic synthesis, as they can participate in multiple reaction types depending on the reaction conditions employed [20] [22].

The structural positioning of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid as a dicarboxylic acid monoester enables its participation in polymerization reactions, where the free carboxyl group can react with additional alcohol molecules while the ester group can undergo transesterification reactions [19] [22]. This property is fundamental to its role in polymer chemistry and materials science applications [15].

Conjugate Acid-Base Relationship with 4-[(2-Hydroxyethoxy)carbonyl]benzoate

The conjugate acid-base relationship between 4-((2-Hydroxyethoxy)carbonyl)benzoic acid and 4-[(2-hydroxyethoxy)carbonyl]benzoate follows the fundamental principles of Brønsted-Lowry acid-base theory [23] [24] [21]. The deprotonation of the carboxylic acid group in 4-((2-Hydroxyethoxy)carbonyl)benzoic acid results in the formation of its conjugate base, 4-[(2-hydroxyethoxy)carbonyl]benzoate [23] [25].

The conjugate base, 4-[(2-hydroxyethoxy)carbonyl]benzoate, represents the deprotonated form of the compound with a molecular formula of C10H9O5⁻ and a molecular weight of 209.17 g/mol [23] [24]. This anionic species is stabilized by the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring system [21] [26].

The acid-base equilibrium between these conjugate pairs is characterized by the acid dissociation constant (Ka) of approximately 1.86 × 10⁻⁴ (corresponding to the predicted pKa of 3.73) [3] [27]. This equilibrium position indicates that at physiological pH (7.4), the conjugate base form predominates, with 4-[(2-hydroxyethoxy)carbonyl]benzoate being the major species present in solution [23] [25].

The conjugate base exhibits different solubility and binding properties compared to the parent acid, influencing its behavior in biological systems and industrial applications [23] [24]. The anionic nature of the conjugate base enhances its interaction with positively charged species and influences its distribution in aqueous environments [21] [25].

Structural Comparisons with Related Compounds

The structural comparison of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid with related compounds reveals important structure-activity relationships and chemical positioning within the broader family of aromatic esters and carboxylic acids [28] [29] [30].

Comparison with terephthalic acid monoethyl ester (C10H10O4, molecular weight 194.18 g/mol) highlights the influence of the hydroxyl group in the ethoxy chain [31] [32]. The presence of the terminal hydroxyl group in 4-((2-Hydroxyethoxy)carbonyl)benzoic acid increases its molecular weight by 16 g/mol and significantly enhances its hydrogen bonding capacity and water solubility [31] [32].

Bis(2-hydroxyethyl) terephthalate (C12H14O6, molecular weight 254.24 g/mol) represents the diester analog where both carboxyl groups of terephthalic acid are esterified with ethylene glycol . This structural comparison demonstrates how the retention of one free carboxyl group in 4-((2-Hydroxyethoxy)carbonyl)benzoic acid maintains acidic properties while the diester lacks this functionality .

The structural relationship with other benzoic acid derivatives reveals the influence of para-substitution on chemical properties [28] [29] [30]. The hydroxyethoxy carbonyl substituent at the para position provides both electron-withdrawing and electron-donating effects, influencing the acidity of the carboxyl group and the overall reactivity of the aromatic system [29] [30].

Comparison with mono(2-ethylhexyl) terephthalate and other terephthalic acid monoesters demonstrates the importance of the alcohol component in determining physical properties . The use of ethylene glycol as the alcohol component in 4-((2-Hydroxyethoxy)carbonyl)benzoic acid provides optimal balance between solubility and structural stability for its intended applications .

XLogP3

0.6

Wikipedia

4-[(2-hydroxyethoxy)carbonyl]benzoic acid

General Manufacturing Information

1,2-Ethanediol, cyclic C7-11 dicarboxylates: INACTIVE

Dates

Last modified: 08-15-2023

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